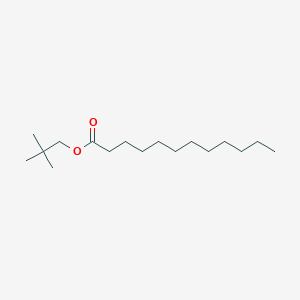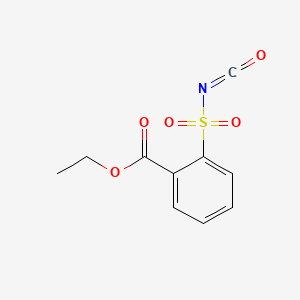
1,1,1,2-四氟丙烷
描述
1,1,1,2-Tetrafluoropropane is an organic compound with the molecular formula C₃H₄F₄ and a molecular weight of 116.0575 g/mol . It is a colorless gas at room temperature and is commonly used in various industrial applications due to its unique properties.
科学研究应用
1,1,1,2-Tetrafluoropropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new pharmaceuticals.
Industry: It is widely used as a refrigerant, blowing agent for foams, and in the production of fluoropolymers.
作用机制
1,1,1,2-Tetrafluoropropane, also known as R-134a, is a hydrofluorocarbon (HFC) used primarily for its properties as a refrigerant . It is a colorless gas with a molecular weight of 116.0575 .
Target of Action
As a refrigerant, the primary target of 1,1,1,2-Tetrafluoropropane is the refrigeration cycle in air conditioning systems and refrigerators. It works by absorbing and releasing heat, allowing it to cool enclosed areas .
Mode of Action
1,1,1,2-Tetrafluoropropane operates by changing states from a liquid to a gas and back again within the refrigeration cycle. When it evaporates, it absorbs heat, providing a cooling effect. It then condenses back into a liquid, releasing the absorbed heat .
Biochemical Pathways
Its function is primarily physical, relying on the principles of thermodynamics and phase changes .
Pharmacokinetics
It is worth noting that as a gas, it can be rapidly absorbed and distributed if inhaled .
Result of Action
The primary result of 1,1,1,2-Tetrafluoropropane’s action is the cooling of an enclosed space. By continuously cycling through evaporation and condensation within a closed system, it effectively removes heat from the area, lowering the temperature .
Action Environment
The efficacy and stability of 1,1,1,2-Tetrafluoropropane can be influenced by environmental factors such as temperature and pressure. For instance, higher ambient temperatures can increase the pressure within the refrigeration system, potentially affecting its performance .
准备方法
1,1,1,2-Tetrafluoropropane can be synthesized through several methods:
Fluorination of Propane: One common method involves the fluorination of propane using hydrogen fluoride in the presence of a catalyst such as antimony pentachloride.
Dehydrofluorination: Another method involves the dehydrofluorination of 1,1,1,2,3-pentafluoropropane using a strong base like potassium hydroxide.
Industrial Production: Industrially, 1,1,1,2-tetrafluoropropane is produced through gas-phase fluorination of 2-chloro-1,1,1,2-tetrafluoropropane using a metal halide and a perfluorosulfonic acid as catalysts.
化学反应分析
1,1,1,2-Tetrafluoropropane undergoes various chemical reactions:
Oxidation: It can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: Reduction reactions can convert it into less fluorinated hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles like chlorine or bromine.
Common Reagents and Conditions: Common reagents include hydrogen fluoride, potassium hydroxide, and various metal halides. Reaction conditions often involve elevated temperatures and pressures to facilitate the reactions.
Major Products: Major products formed from these reactions include partially fluorinated hydrocarbons, carbonyl compounds, and halogenated derivatives.
相似化合物的比较
1,1,1,2-Tetrafluoropropane can be compared with other similar compounds:
1,1,1,2,3-Pentafluoropropane: This compound has one additional fluorine atom and exhibits different reactivity and physical properties.
1,1,2,2-Tetrafluoropropane: This isomer has a different arrangement of fluorine atoms, leading to variations in chemical behavior and applications.
1,1,1-Trifluoropropane: With one less fluorine atom, this compound shows distinct chemical properties and uses.
属性
IUPAC Name |
1,1,1,2-tetrafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F4/c1-2(4)3(5,6)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEMUVRCEAELBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503373 | |
| Record name | 1,1,1,2-Tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421-48-7 | |
| Record name | 1,1,1,2-Tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2-Tetrafluoropropane (FC-254eb) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Bromo-3,4-dihydro-2H-benzo[b]oxepine](/img/structure/B1626768.png)
![5-[(2E)-But-2-en-1-yl]-2,3,4-trihydroxybenzaldehyde](/img/structure/B1626769.png)











